3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid
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Overview
Description
3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C14H18O4 It is a derivative of cinnamic acid, characterized by the presence of ethoxy and propoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethoxy-4-propoxyphenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxy-4-propoxybenzaldehyde and malonic acid.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde and malonic acid in the presence of a base, such as pyridine or piperidine, to form the corresponding cinnamic acid derivative.
Purification: The crude product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The ethoxy and propoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives.
Scientific Research Applications
3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-ethoxy-4-propoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic acid
- 3-(4-Propoxyphenyl)prop-2-enoic acid
Uniqueness
3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid is unique due to the presence of both ethoxy and propoxy groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique structure and reactivity make it a valuable tool for the development of new materials and pharmaceuticals
Properties
IUPAC Name |
(E)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-9-18-12-7-5-11(6-8-14(15)16)10-13(12)17-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAZQPBYIAVQMQ-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=CC(=O)O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/C(=O)O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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